2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

antihypertensive potency spontaneously hypertensive rat minimum effective dose

2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid, systematically known as L-Valyl-L-tyrosine (Val-Tyr or VY; CAS 3061-91-4), is a naturally occurring dipeptide classified as an amino acid derivative and bioactive peptide. First isolated from sardine muscle hydrolysates, it functions as an angiotensin I-converting enzyme (ACE) inhibitor with an in vitro IC50 reported in the range of 4.6–35.2 µM depending on assay conditions.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
Cat. No. B11939286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
InChIInChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)
InChIKeyVEYJKJORLPYVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid (L-Valyl-L-tyrosine): Identified Dipeptide and ACE Inhibitory Bioactive for Hypertension Research


2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid, systematically known as L-Valyl-L-tyrosine (Val-Tyr or VY; CAS 3061-91-4), is a naturally occurring dipeptide classified as an amino acid derivative and bioactive peptide . First isolated from sardine muscle hydrolysates, it functions as an angiotensin I-converting enzyme (ACE) inhibitor with an in vitro IC50 reported in the range of 4.6–35.2 µM depending on assay conditions [1][2]. The compound has demonstrated significant antihypertensive effects in both spontaneously hypertensive rats (SHR) and human subjects with mild hypertension, with its mechanism extending beyond ACE inhibition to include vascular L-type Ca2+ channel blockade and antiproliferative action on vascular smooth muscle cells [3][4].

Why Generic Dipeptide Substitution Is Not Advisable When Procuring 2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid


Not all ACE-inhibitory dipeptides are functionally interchangeable. The specific N-terminal Val–C-terminal Tyr sequence of Val-Tyr confers a unique combination of resistance to gastrointestinal proteases, intact absorption into human plasma, and accumulation in cardiovascular target tissues that is not replicated by close structural analogs such as Ile-Tyr, Val-Trp, or reverse-sequence dipeptides [1][2]. Critically, Val-Tyr is the only dipeptide among a panel including Ile-Trp and Ile-Val-Tyr that exerts a potent antiproliferative effect on vascular smooth muscle cells via L-type Ca2+ channel blockade—a mechanism entirely independent of ACE inhibition [3]. These co-occurring properties mean that substituting Val-Tyr with another ACE-inhibitory dipeptide compromises not only potency but also the multi-target pharmacological profile validated in both rodent models and human subjects [4].

Quantitative Differentiation Evidence for 2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid Against Its Closest Analogs


10-Fold Lower Minimum Effective Dose in SHR vs Y-2 Sardine Peptide and a Four-Dipeptide Mixture (MIX)

In a direct head-to-head comparison in spontaneously hypertensive rats (SHR), Val-Tyr (VY) achieved significant systolic blood pressure reduction at a single oral dose of 1 mg/kg, while the sardine-derived peptide fraction Y-2 and a mixture of four ACE-inhibitory dipeptides (MIX) required 10 mg/kg to reach their minimum effective doses [1]. The hypotensive effect of VY lasted for 8 hours post-administration and was dose-dependent at 1 and 10 mg/kg [1].

antihypertensive potency spontaneously hypertensive rat minimum effective dose

Exclusive Antiproliferative Action on Vascular Smooth Muscle Cells via L-Type Ca2+ Channel Blockade Compared with Ile-Trp and Ile-Val-Tyr

When tested in a panel of ACE-inhibitory dipeptides (Val-Tyr [VY], Ile-Trp [IW], and Ile-Val-Tyr [IVY]) for effects on serum-stimulated human vascular smooth muscle cell (VSMC) proliferation, only VY exerted a potent antiproliferative action [1]. VY also showed greater inhibition of angiotensin II-stimulated WST-8 incorporation than IW or IVY. Mechanistic studies demonstrated that VY inhibits VSMC proliferation by acting as a natural L-type Ca2+ channel blocker, an effect independent of its ACE inhibitory activity and not shared by the comparator dipeptides [1].

vascular smooth muscle antiproliferation L-type Ca2+ channel dipeptide comparison

Quantified Intact Human Absorption with Dose-Proportional Pharmacokinetics at 3, 6, and 12 mg Oral Doses

In a clinical pharmacokinetic study, Val-Tyr was absorbed intact into the circulation of normotensive human subjects following a single oral dose of 12 mg, producing a greater than 10-fold increase in plasma VY concentration at 2 h post-dose compared with baseline (1934 ± 145 vs 159 ± 11 fmol/mL plasma) [1]. The elimination half-life (t1/2) was estimated at 3.1 h, and the area under the curve (AUC) for the 12 mg dose was 9185 ± 688 fmol·h/mL plasma [1]. Plasma VY levels increased dose-dependently across the 3, 6, and 12 mg doses tested, and absorption was confirmed not to be influenced by hypertensive status in a separate cohort of mild hypertensive subjects [1][2].

oral bioavailability human pharmacokinetics intact peptide absorption

Quantitative Tissue Distribution to Cardiovascular Target Organs with AUC >40 pmol·h/g Tissue in SHR

Following a single oral administration of Val-Tyr (10 mg/kg) to 18-week-old spontaneously hypertensive rats, the dipeptide was widely accumulated in the kidney, lung, heart, mesenteric artery, and abdominal aorta, with area under the tissue concentration curve values over 9 h exceeding 40 pmol·h/g tissue in each of these organs [1]. Among these tissues, the highest VY levels were observed in the lung, suggesting that these organs represent target sites associated with VY's antihypertensive action [1]. This tissue distribution profile is documented in the primary literature for VY but has not been reported for most other ACE-inhibitory dipeptides.

tissue distribution target organ accumulation cardiovascular SHR

Documented Resistance to Gastrointestinal Proteases Confirmed by in Vitro Digestion Assays

Isolated Val-Tyr was demonstrated to be resistant to degradation by gastrointestinal proteases in vitro [1]. A systematic analysis of dipeptide structure–stability relationships revealed that dipeptides with an N-terminal Val or Ile residue and a C-terminal Trp or Tyr residue exhibit both higher ACE inhibitory activity and greater digestive resistance than other dipeptide sequences [1]. When the tripeptide precursor Arg-Val-Tyr was subjected to digestive proteases, Val-Tyr was confirmed as the main peptide surviving digestion, although the yield from short-chain peptide precursors was less than 10% of the original content [1]. This resistance is a prerequisite for the oral bioavailability demonstrated in Section 3.3.

gastrointestinal stability protease resistance peptide digestion oral bioavailability

EFSA Regulatory Safety Conclusion: No Genotoxicity Concerns and No Adverse Effects in Human Studies

The European Food Safety Authority (EFSA) Panel on Dietetic Products, Nutrition and Allergies evaluated the safety of 'Sardine Peptide Product' (Valtyron®), in which Val-Tyr is the key bioactive dipeptide component, as a novel food ingredient [1]. The Panel concluded that there were no concerns related to genotoxicity and that no adverse effects were observed in the human studies submitted [1]. The product was deemed safe at the proposed conditions of use and intake levels, with a maximum proposed intake of 0.6 g per serving [1]. In the original clinical study, Val-Tyr administration to mild hypertensive subjects produced a significant antihypertensive effect with no detectable adverse effects [2].

food safety regulatory EFSA toxicology

Optimal Research and Industrial Application Scenarios for 2-[(2-Amino-3-methylbutanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid Based on Quantitative Differentiation Evidence


In Vivo Hypertension Research Requiring Low-Dose Efficacy and Extended Duration of Action

Researchers conducting spontaneously hypertensive rat (SHR) or transgenic hypertensive mouse (THM) models can leverage the 10-fold lower minimum effective dose of Val-Tyr (1 mg/kg) compared with Y-2 sardine peptide or MIX dipeptide mixtures (both 10 mg/kg), as demonstrated in head-to-head comparisons [1]. The 8-hour duration of antihypertensive effect following a single oral dose of Val-Tyr supports once-daily dosing protocols, reducing animal handling stress and experimental variability [1]. This scenario is directly supported by the quantitative in vivo potency evidence established in Evidence Item 3.1.

Vascular Smooth Muscle Pathophysiology Studies Targeting Proliferation and Remodeling

Val-Tyr is the only ACE-inhibitory dipeptide among those tested (including Ile-Trp and Ile-Val-Tyr) that exerts a potent antiproliferative effect on human vascular smooth muscle cells via L-type Ca2+ channel blockade, a mechanism independent of its ACE inhibitory activity [2]. This unique dual pharmacology makes VY the compound of choice for research programs investigating vascular remodeling, atherosclerosis, and restenosis—applications for which comparator dipeptides with only ACE inhibitory activity are insufficient [2]. This scenario derives directly from the exclusive antiproliferative evidence in Evidence Item 3.2.

Human Pharmacokinetic and Pharmacodynamic Bridging Studies

The availability of quantitative human pharmacokinetic parameters—including intact absorption with a 10.4-fold plasma increase at 2 h post-dose, elimination t1/2 of 3.1 h, and dose-proportional exposure at 3, 6, and 12 mg oral doses—enables Val-Tyr to serve as a reference standard for pharmacokinetic/pharmacodynamic (PK/PD) bridging studies [3]. Most food-derived ACE-inhibitory dipeptides lack comparable human PK data, making VY the preferred compound when correlating in vitro IC50 values with in vivo target engagement is essential for experimental design [3]. This scenario is supported by the human absorption evidence in Evidence Item 3.3.

Functional Food and Nutraceutical Development with Regulatory Safety Documentation

Industrial research teams developing blood pressure-lowering functional foods or nutraceuticals can rely on the EFSA safety conclusion for Val-Tyr-containing sardine peptide products, which confirmed no genotoxicity concerns and no adverse effects in human studies [4]. The compound's documented resistance to gastrointestinal proteases [5] further supports its formulation into oral dosage forms without the need for enteric coating or stability-enhancing excipients. This combination of regulatory safety clearance and digestive stability, established in Evidence Items 3.5 and 3.6, reduces development risk compared with uncharacterized or less stable ACE-inhibitory peptides.

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